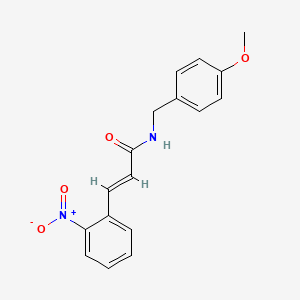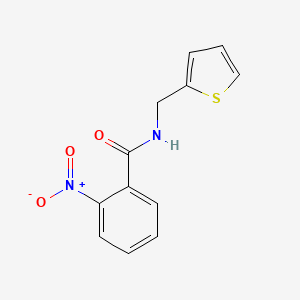
N-(4-methoxybenzyl)-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-3-(2-nitrophenyl)acrylamide, commonly referred to as MNBA, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of acrylamides and has been shown to exhibit various biochemical and physiological effects. The synthesis of MNBA is a critical process that requires careful attention to detail to achieve high yields and purity.
作用机制
MNBA is believed to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increase in acetylcholine levels can enhance cholinergic neurotransmission, which is important for cognitive function.
Biochemical and Physiological Effects
MNBA has been shown to exhibit various biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, MNBA has been shown to exhibit antioxidant and anti-inflammatory properties. MNBA has also been shown to inhibit the activity of the enzyme butyrylcholinesterase, which is involved in the metabolism of the neurotransmitter butyrylcholine.
实验室实验的优点和局限性
One advantage of using MNBA in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in neurotransmitter levels, which can be useful for studying the effects of cholinergic neurotransmission. However, one limitation of using MNBA is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of MNBA in scientific research. One potential direction is the development of MNBA-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another direction is the use of MNBA in the study of protein structure and function, particularly in the context of enzyme inhibition. Additionally, MNBA can be used as a tool for studying the effects of cholinergic neurotransmission in various physiological and pathological conditions.
Conclusion
MNBA is a chemical compound that has gained significant attention in scientific research. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase has made it a useful tool for studying the effects of cholinergic neurotransmission. MNBA has also exhibited various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While MNBA has potential limitations, its use in scientific research has promising future directions.
合成方法
MNBA is synthesized through the reaction between 4-methoxybenzylamine and 3-(2-nitrophenyl)acryloyl chloride. The reaction is catalyzed by triethylamine and is carried out in anhydrous dichloromethane. The product is obtained in high yields and can be purified through recrystallization.
科学研究应用
MNBA has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein structure determination. MNBA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have therapeutic implications for the treatment of Alzheimer's disease.
属性
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-15-9-6-13(7-10-15)12-18-17(20)11-8-14-4-2-3-5-16(14)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQASPCWGFSHK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)

![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)

